molecular formula C13H14O4 B8158322 4-Methoxybenzyl 3-oxocyclobutanecarboxylate

4-Methoxybenzyl 3-oxocyclobutanecarboxylate

Cat. No.: B8158322
M. Wt: 234.25 g/mol
InChI Key: MMWOHJOGDOGYLO-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 3-oxocyclobutanecarboxylate is an organic compound with the molecular formula C13H14O4. It is a derivative of cyclobutanecarboxylate, featuring a 4-methoxybenzyl group and a 3-oxo substituent on the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 3-oxocyclobutanecarboxylate typically involves the esterification of 3-oxocyclobutanecarboxylic acid with 4-methoxybenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 3-oxocyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxybenzyl 3-oxocyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 3-oxocyclobutanecarboxylate depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups. For example, the 3-oxo group can participate in nucleophilic addition reactions, while the methoxybenzyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its role in different chemical processes.

Comparison with Similar Compounds

4-Methoxybenzyl 3-oxocyclobutanecarboxylate can be compared with other similar compounds such as:

    4-Methoxybenzyl 3-oxocyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    4-Methoxybenzyl 3-oxocyclohexanecarboxylate: Similar structure but with a cyclohexane ring.

    4-Methoxybenzyl 3-oxocycloheptanecarboxylate: Similar structure but with a cycloheptane ring.

The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct reactivity and steric properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs.

Properties

IUPAC Name

(4-methoxyphenyl)methyl 3-oxocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-16-12-4-2-9(3-5-12)8-17-13(15)10-6-11(14)7-10/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWOHJOGDOGYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-oxocyclobutanecarboxylic acid (20.0 g, 175.3 mmol) in DCM (500 mL) was added satd. aq. NaHCO3 (293 mL), tetrabutyl ammonium bromide (75.3 g, 227.9 mmol) and 4-methoxybenzyl chloride (33.0 g, 210.4 mmol) and the mixture was stirred at RT overnight. After the reaction was completed, the mixture was diluted with water and twice extracted with DCM (250 mL). The organic layer was washed with water, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with petroleum ether/EtOAc (8:1) to afford 15.2 g (37%) of 4-methoxybenzyl 3-oxocyclobutanecarboxylate as an off-white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
293 mL
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
75.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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